5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-phenylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-2-20-25-24-29(26-20)23(30)22(31-24)21(19-11-7-4-8-12-19)28-15-13-27(14-16-28)17-18-9-5-3-6-10-18/h3-12,21,30H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHGICQRJHTJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazinyl moiety have been reported to exhibit significant antibacterial and antifungal activity. The compound may interact with key proteins or enzymes in these organisms, disrupting their normal function.
Mode of Action
It’s known that compounds with a benzylpiperazinyl moiety can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function. The compound’s interaction with its targets could lead to changes in the organism’s metabolic processes, ultimately leading to its death or growth inhibition.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
For instance, piperazine derivatives are known to have good absorption and distribution profiles due to their lipophilic nature.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antimicrobial activity, the compound could lead to cell death in bacteria and fungi by disrupting essential cellular processes.
Biological Activity
The compound 5-((4-benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.57 g/mol. The structure features a thiazolo-triazole core linked to a benzylpiperazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5OS |
| Molecular Weight | 433.57 g/mol |
| Purity | Typically 95% |
Antimicrobial Properties
Research indicates that derivatives of thiazole and triazole exhibit notable antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that related triazole derivatives possess moderate to good antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus .
In a comparative study, compounds similar to this compound demonstrated significant inhibition zones in disc diffusion assays. The results indicated that modifications in the piperazine ring could enhance the antimicrobial properties of these compounds .
Neuropharmacological Effects
The compound's potential as an A2A adenosine receptor antagonist has been investigated due to its implications in treating neurodegenerative diseases like Parkinson's and Alzheimer's. The binding affinity of related compounds suggests that structural modifications can lead to improved therapeutic profiles . Specifically, the piperazine component has been associated with enhanced receptor interaction.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various thiazolo-triazole derivatives assessed their antimicrobial activities through standard laboratory methods. The compound exhibited promising results against multiple strains of bacteria and fungi, with some derivatives showing inhibition rates comparable to established antibiotics .
Case Study 2: Neuroprotective Potential
In another investigation, compounds structurally similar to this compound were tested for neuroprotective effects in vitro. Results indicated that certain modifications led to increased cell viability in neuronal cultures exposed to neurotoxic agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Thiazolo-Triazole Core : Utilizing cyclization reactions involving appropriate thioketones and hydrazines.
- Piperazine Functionalization : Alkylation reactions with benzyl halides to introduce the piperazine moiety.
- Final Coupling : The final product is obtained through careful purification processes such as recrystallization or chromatography.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical moieties known for their pharmacological effects. The thiazolo[3,2-b][1,2,4]triazole framework is particularly notable for its versatility in medicinal chemistry. The synthesis often employs methods such as microwave-assisted reactions and reflux techniques to enhance yield and purity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have been tested against various bacterial strains and fungi. The presence of the thiazole and triazole rings contributes to their efficacy by disrupting microbial cell wall synthesis and function .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For example, compounds containing the 1,2,4-triazole scaffold have shown promising results in reducing inflammation in animal models. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways such as the p38 MAP kinase pathway . The compound under discussion may exhibit similar properties due to its structural analogies.
Analgesic Effects
The analgesic activities of triazole derivatives have been documented extensively. In vivo studies demonstrate that these compounds can significantly alleviate pain through various mechanisms, including modulation of neurotransmitter systems . The incorporation of piperazine moieties is believed to enhance these effects by improving receptor binding affinity.
Anticancer Activity
Emerging research suggests that triazole-containing compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity is often attributed to their ability to interfere with DNA synthesis and repair mechanisms . The specific compound may be evaluated for its potential against different cancer cell lines.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that certain substitutions led to enhanced antimicrobial activity against resistant strains of bacteria. The compound's structure was optimized through SAR (structure-activity relationship) studies to identify the most effective configurations .
Case Study 2: Anti-inflammatory Assessment
In a controlled trial involving mice models with induced inflammation, derivatives similar to the target compound were administered. Results indicated a statistically significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs . This suggests a potential role for the compound in managing inflammatory diseases.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the phenyl ring, the amine group (piperazine vs. piperidine), and modifications to the thiazole-triazole core.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound: 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₅H₂₈N₅OS* | ~452.6* | Benzylpiperazine, phenyl, ethyl |
| 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₄H₂₅F₂N₅OS | 469.6 | 3,4-Difluorophenyl, benzylpiperazine, ethyl |
| 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₆H₂₄FN₅O₂S | 489.6 | 2-Fluorophenyl, benzylpiperazine, furan-2-yl |
| 5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₁₈H₂₁BrN₄OS | 421.4 | 3-Bromophenyl, piperidine (vs. benzylpiperazine), ethyl |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...]-6-ol | C₂₉H₃₃ClN₅O₃S* | ~571.1* | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl |
*Estimated based on structural similarity.
Key Observations :
Key Observations :
- High Melting Points : Derivatives with rigid aromatic substituents (e.g., thiophene in ) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions.
- Yield Variability : Substituent steric bulk and electronic effects influence reaction efficiency. For example, furan derivatives () show moderate yields (61%), while piperazine-linked compounds () achieve ~62%.
Q & A
Q. Q. Which metabolomics approaches identify in vitro metabolites of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
